molecular formula C22H24N4O2S B2652559 5-[(Mesitylmethyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline CAS No. 860611-29-6

5-[(Mesitylmethyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B2652559
CAS No.: 860611-29-6
M. Wt: 408.52
InChI Key: NCLJETREAHLSLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(Mesitylmethyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline is a complex heterocyclic compound that belongs to the class of triazoloquinazolines. This compound features a triazole ring fused with a quinazoline moiety, which is further substituted with mesitylmethylsulfanyl, dimethoxy, and methyl groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Mesitylmethyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzohydrazide derivatives with mesitylmethylsulfanyl-substituted aldehydes in the presence of an acid catalyst. The reaction mixture is then subjected to cyclization using triethyl orthoformate to yield the desired triazoloquinazoline compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .

Chemical Reactions Analysis

Types of Reactions

5-[(Mesitylmethyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce deoxygenated or hydrogenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

5-[(Mesitylmethyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[(Mesitylmethyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole and quinazoline moieties enable it to form hydrogen bonds and other interactions with biological macromolecules, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Properties

IUPAC Name

8,9-dimethoxy-2-methyl-5-[(2,4,6-trimethylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2S/c1-12-7-13(2)17(14(3)8-12)11-29-22-24-18-10-20(28-6)19(27-5)9-16(18)21-23-15(4)25-26(21)22/h7-10H,11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCLJETREAHLSLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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